6-Ethyl-4-phenylchroman-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

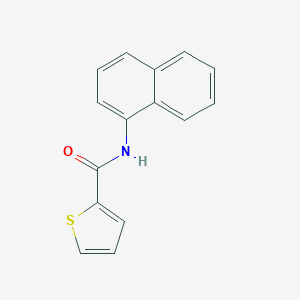

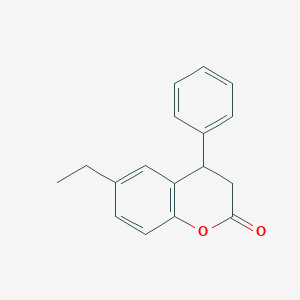

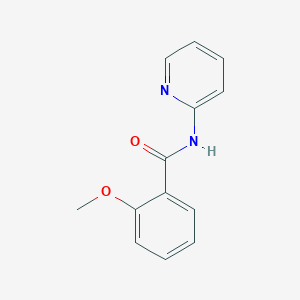

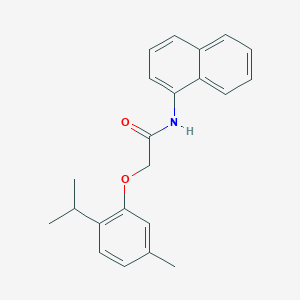

6-Ethyl-4-phenylchroman-2-one is a heterobicyclic compound that is used as a building block in medicinal chemistry . It has an empirical formula of C17H16O2 and a molecular weight of 252.31 . The structure of 6-Ethyl-4-phenylchroman-2-one is a fusion of a benzene nucleus with a dihydropyran .

Molecular Structure Analysis

The molecular structure of 6-Ethyl-4-phenylchroman-2-one consists of a benzene nucleus fused with a dihydropyran . The absence of a double bond between C-2 and C-3 in chromanone distinguishes it from chromone .Physical And Chemical Properties Analysis

6-Ethyl-4-phenylchroman-2-one is a solid compound . Its empirical formula is C17H16O2, and it has a molecular weight of 252.31 .Applications De Recherche Scientifique

Chemical Synthesis and Reactions

6-Ethyl-4-phenylchroman-2-one and its derivatives are significant in chemical synthesis and reactions. The research conducted by Zhu, Lan, and Kwon (2003) highlights the use of ethyl 2-methyl-2,3-butadienoate in [4 + 2] annulation with N-tosylimines, forming ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, a reaction that emphasizes the significance of ethyl derivatives in regioselective synthesis and diastereoselectivity (Zhu et al., 2003). Fernandes and colleagues (2016) further support the chemical versatility of this compound through their work on novel 6-aryl/heteroaryl-4-oxo-4H-chromene-2-carboxylic ethyl esters, showcasing the chromone scaffold's ability to bind to multiple targets and its use in drug discovery and library design (Fernandes et al., 2016).

Solvatochromism Studies

Tada, Novaki, and Seoud (2000) investigated the solvatochromic behavior of related compounds, demonstrating the role of molecular structures like 6-Ethyl-4-phenylchroman-2-one in understanding solvent interactions and polarity, which is pivotal in fields like photochemistry and molecular electronics (Tada, Novaki, & Seoud, 2000).

Pharmacological Research

In pharmacological research, Croston et al. (2002) identified a nonpeptidic agonist of the urotensin-II receptor related to 6-Ethyl-4-phenylchroman-2-one, marking its significance in the development of therapeutic agents and pharmacological research tools (Croston et al., 2002).

Crystallography and Molecular Structure Studies

The compound's derivatives also find importance in crystallography and molecular structure studies. Sambyal et al. (2011) and Kaur et al. (2012) utilized derivatives of 6-Ethyl-4-phenylchroman-2-one to analyze crystal structures, shedding light on molecular conformations and interactions which are crucial in material science and drug design (Sambyal et al., 2011), (Kaur et al., 2012).

Propriétés

IUPAC Name |

6-ethyl-4-phenyl-3,4-dihydrochromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c1-2-12-8-9-16-15(10-12)14(11-17(18)19-16)13-6-4-3-5-7-13/h3-10,14H,2,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMJVGHAHFCJIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=O)CC2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethyl-4-phenylchroman-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B394777.png)

![N'-(1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene)-4-methoxybenzohydrazide](/img/structure/B394783.png)

amino]benzoic acid](/img/structure/B394789.png)

![2-{4-Nitrophenyl}-2-oxoethyl 2'-nitro[1,1'-biphenyl]-2-carboxylate](/img/structure/B394794.png)